UAA crosslinker 1 hydrochloride

Antibody-Drug Conjugate Bioconjugation Site-Specific Labeling

Genetic incorporation of azide-functionalized ncAAs often fails due to PylRS substrate mismatch, wasting expression time. UAA crosslinker 1 (NAEK·HCl) solves this with validated amber suppression efficiency in mammalian cells. - **ADC development**: Achieve DAR >1.9 & >95% conjugation efficiency (anti-Her2/neu). - **Live-cell imaging**: Cu-free SPAAC with DBCO/BCN probes; no metal toxicity. - **PROTAC/XL-MS**: Bioorthogonal handle for modular assembly and precise distance mapping. Stocked for R&D supply chains.

Molecular Formula C9H18ClN5O4
Molecular Weight 295.72 g/mol
Cat. No. B10827988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAA crosslinker 1 hydrochloride
Molecular FormulaC9H18ClN5O4
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl
InChIInChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
InChIKeyUSQKPJVGUFZIJQ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UAA Crosslinker 1: Genetic Encoding for Click Bioconjugation


UAA crosslinker 1 hydrochloride (CAS 1994331-17-7) is a synthetic, clickable amino acid derivative. Chemically designated as N6-((2-azidoethoxy)carbonyl)-L-lysine hydrochloride, it functions as a substrate for orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs, enabling site-specific incorporation of a bioorthogonal azide handle into recombinant proteins in mammalian cells [1]. The hydrochloride salt form confers high aqueous solubility (≥100 mg/mL) for facile handling and formulation . Its azide moiety participates in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions with alkynes to form stable triazole linkages, making it a foundational tool for bioconjugation, protein labeling, and ADC development [1].

Genetic encoding via amber suppression (PylRS/tRNA pair)
Dual click chemistry compatibility: CuAAC and SPAAC
Functional in mammalian expression systems

UAA Crosslinker 1 vs. Generic Azide Amino Acids


While several non-canonical amino acids bearing azide groups are commercially available (e.g., p-azidophenylalanine, azidohomoalanine, azidolysine), they are not functionally equivalent. Critical differences in solubility, in vivo azide stability, and genetic encoding efficiency directly impact experimental outcomes and process scalability [1]. Substituting UAA crosslinker 1 hydrochloride with a less soluble or less stable analog can lead to reduced protein expression, incomplete conjugation, heterogeneous product profiles, and compromised in vivo performance—factors that are unacceptable in high-stakes applications such as ADC manufacturing or structural proteomics [1][2].

PylRS substrate specificity
Not all azido-lysine analogs are efficiently incorporated; amber suppression yield depends on ncAA structure.
Photo-crosslinker efficiency
Benzophenone yields lower crosslinking than aryl azides/diazirines; photo-reactive chemistry can alter yield profiles.
Click kinetics and catalyst requirement
SPAAC (10⁻²–1 M⁻¹ s⁻¹) is orders slower than CuAAC (10–100 M⁻¹ s⁻¹); catalyst dependency may affect live-cell workflow compatibility.

UAA Crosslinker 1: Quantitative Performance Evidence


ADC Site-Specific Conjugation Efficiency

UAA crosslinker 1 hydrochloride, when genetically incorporated into antibodies, enables >95% conjugation efficiency with click-compatible toxins, ensuring near-complete site occupancy. In contrast, conventional random conjugation to native cysteine or lysine residues yields heterogeneous mixtures with <50% occupancy at any single desired site [1].

ADC Conjugation
Head-to-head
Site-specific: >95% efficiency, DAR >1.9
Stochastic: heterogeneous mixture, variable DAR
Supports homogeneous ADC research context
Mammalian system; anti-Her2/neu antibody
Antibody-Drug Conjugate Bioconjugation Site-Specific Labeling

SPAAC Reaction Compatibility

ADCs produced via UAA crosslinker 1 hydrochloride-mediated click chemistry achieve a tightly controlled drug-to-antibody ratio (DAR) of >1.9 (approaching the theoretical maximum of 2 for a single engineered site). Conventional stochastic conjugation to multiple native cysteines or lysines produces a heterogeneous population with DAR ranging from 0 to 8, leading to variable pharmacokinetics and increased toxicity [1].

SPAAC Compatibility
Class-level
SPAAC: 1–60 M⁻¹ s⁻¹, catalyst-free
CuAAC: 10–100 M⁻¹ s⁻¹, requires Cu(I)
Enables copper-free live-cell labeling
Physiological conditions; no catalyst toxicity
Antibody-Drug Conjugate Process Analytical Technology Homogeneous Biotherapeutics

Mammalian vs. Bacterial Genetic Encoding

The 1,2,3-triazole linkage formed by UAA crosslinker 1 hydrochloride via click chemistry exhibits high in vivo stability, with ADCs demonstrating sustained efficacy in mouse xenograft models [1]. In contrast, maleimide-thiol conjugates—a common alternative for cysteine-based bioconjugation—are subject to retro-Michael addition and thiol exchange in physiological environments, leading to premature payload loss [2].

Expression System
Class-level
Mammalian amber suppression
vs. E. coli-restricted ncAAs
Enables full-length antibody production
PylRS/tRNA pair; eukaryotic PTMs preserved
In Vivo Stability Linker Chemistry Pharmacokinetics

PROTAC Linker: Azide vs. Alkyne Functionality

UAA crosslinker 1 hydrochloride exhibits solubility of 100 mg/mL in water and 125 mg/mL in DMSO, enabling preparation of high-concentration stock solutions without precipitation . In comparison, the widely used alternative p-azidophenylalanine hydrochloride shows only 10-25 mg/mL water solubility and 41-103 mg/mL DMSO solubility (varying by vendor and pH) .

PROTAC Linker
Data to verify
Azide group (SPAAC-compatible) vs. alkyne (BCN-L-lysine) complementary handle
Modular PROTAC assembly strategy
Source-specific review required
Solubility Formulation High-Throughput Experimentation

Azide Stability: Aliphatic Azide Resists Physiological Reduction vs. p-Azidophenylalanine (50-60% Loss)

UAA crosslinker 1 hydrochloride contains an aliphatic azide group that remains stable in the reducing environment of mammalian cells, as evidenced by its successful use in >95% conjugation yields without requiring reduction mitigation steps [1]. In stark contrast, the aryl azide of p-azidophenylalanine (pAzF) is prone to intracellular reduction to para-amino-phenylalanine (pAF), resulting in 50-60% loss of azide functionality per residue [2].

Bioorthogonal Chemistry Genetic Code Expansion Protein Engineering

UAA Crosslinker 1: Key Application Scenarios


Site-Specific ADC Development in Mammalian Systems

UAA crosslinker 1 hydrochloride is the enabling chemistry for producing next-generation ADCs with precisely defined drug-to-antibody ratios (DAR >1.9) and >95% conjugation efficiency [1]. This level of control is unattainable with traditional stochastic cysteine or lysine conjugation, making it the preferred choice for companies seeking to develop ADCs with optimized pharmacokinetics and reduced toxicity [1].

Copper-Free Live-Cell Protein Labeling

The robust genetic encoding and high intracellular azide stability of UAA crosslinker 1 hydrochloride allow for the installation of a single, uniquely reactive handle at any user-defined position in a target protein [1][2]. This enables the study of protein-protein interactions, conformational dynamics, and post-translational modifications in the native cellular milieu through selective click-based tagging with fluorophores, biotin, or affinity resins [1].

Modular PROTAC Assembly via Click Conjugation

When combined with CuAAC or SPAAC and cleavable linkers, UAA crosslinker 1 hydrochloride facilitates the covalent capture of transient or weak protein interactions for subsequent identification by mass spectrometry. The high yield and stability of the triazole linkage ensure that even low-abundance interaction partners are captured and preserved during the stringent washing and enrichment steps required for MS-based proteomics [1].

Application
Selection Property
Validation Focus
Mammalian-expressed ADC candidate development
Site-specific azide incorporation efficiency
Homogeneous DAR and model-response endpoints
Live-cell protein labeling via SPAAC
Catalyst-free azide reactivity
Copper-free intracellular labeling conditions
PROTAC linker assembly with click chemistry
Latent azide bioorthogonal handle
Modular E3 ligase partner screening
Crosslinking mass spectrometry (XL-MS)
Site-specific ncAA incorporation
Distance constraint assignment confidence

Technical Documentation Hub

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29 linked technical documents
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